molecular formula C25H22N2O5S2 B11039801 (1E)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate

(1E)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate

Cat. No.: B11039801
M. Wt: 494.6 g/mol
InChI Key: WPTLBGXXIFTROC-CZIZESTLSA-N
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Description

The compound (1E)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 2-methoxybenzoate is a complex organic molecule featuring multiple functional groups, including thiazolidine, pyrroloquinoline, and methoxybenzoate moieties

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium hydride, Grignard reagents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

Biologically, the compound’s thiazolidine and pyrroloquinoline moieties are of interest due to their potential bioactivity. These structures are often found in molecules with antimicrobial, anticancer, and anti-inflammatory properties .

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its multiple functional groups provide various points for chemical modification to enhance its pharmacological properties .

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or specific reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, the thiazolidine ring could interact with enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The pyrroloquinoline moiety might intercalate with DNA or interact with proteins, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Known for their antimicrobial and anticancer activities.

    Pyrroloquinolines: Studied for their potential as kinase inhibitors and anticancer agents.

    Methoxybenzoates: Commonly used in pharmaceuticals for their anti-inflammatory properties.

Uniqueness

This compound’s uniqueness lies in its combination of these three moieties, which could result in a synergistic effect, enhancing its overall bioactivity and making it a promising candidate for further research and development.

Properties

Molecular Formula

C25H22N2O5S2

Molecular Weight

494.6 g/mol

IUPAC Name

[(3E)-9,11,11-trimethyl-2-oxo-3-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl] 2-methoxybenzoate

InChI

InChI=1S/C25H22N2O5S2/c1-12-11-25(2,3)27-19-15(12)9-13(32-23(30)14-7-5-6-8-17(14)31-4)10-16(19)18(22(27)29)20-21(28)26-24(33)34-20/h5-10,12H,11H2,1-4H3,(H,26,28,33)/b20-18+

InChI Key

WPTLBGXXIFTROC-CZIZESTLSA-N

Isomeric SMILES

CC1CC(N2C3=C1C=C(C=C3/C(=C\4/C(=O)NC(=S)S4)/C2=O)OC(=O)C5=CC=CC=C5OC)(C)C

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C(=C4C(=O)NC(=S)S4)C2=O)OC(=O)C5=CC=CC=C5OC)(C)C

Origin of Product

United States

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